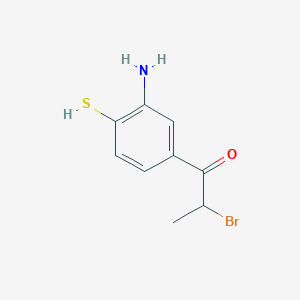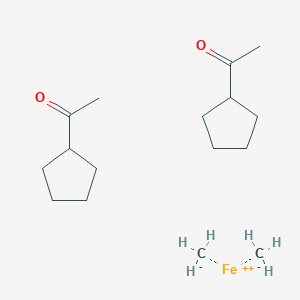
1-Bromo-3-(3-fluoro-4-mercaptophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(3-fluoro-4-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H8BrFOS. It is a brominated ketone with a fluorine and thiol group attached to the phenyl ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(3-fluoro-4-mercaptophenyl)propan-2-one typically involves the bromination of 3-(3-fluoro-4-mercaptophenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3-(3-fluoro-4-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(3-fluoro-4-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(3-fluoro-4-mercaptophenyl)propan-2-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the thiol group can form disulfide bonds with other thiol-containing molecules. The fluorine atom can influence the compound’s reactivity and stability by altering the electronic properties of the phenyl ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-3-(4-fluorophenyl)propan-2-one
- 1-Bromo-3-(3-chloro-4-mercaptophenyl)propan-2-one
- 1-Bromo-3-(3-fluoro-4-hydroxyphenyl)propan-2-one
Uniqueness
1-Bromo-3-(3-fluoro-4-mercaptophenyl)propan-2-one is unique due to the presence of both a fluorine and a thiol group on the phenyl ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C9H8BrFOS |
|---|---|
Molekulargewicht |
263.13 g/mol |
IUPAC-Name |
1-bromo-3-(3-fluoro-4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8BrFOS/c10-5-7(12)3-6-1-2-9(13)8(11)4-6/h1-2,4,13H,3,5H2 |
InChI-Schlüssel |
KTLAESFRLUFLRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CC(=O)CBr)F)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Acetyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B14043524.png)
![Tert-butyl 9-benzyl-4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B14043527.png)

![Ethyl 7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B14043535.png)
![2-Bromo-4-chlorothieno[2,3-d]pyridazine](/img/structure/B14043542.png)


![6'-Bromo-4-hydroxy-8'-methyl-2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione](/img/structure/B14043574.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(oxolan-2-ylmethyl)pyrimidine-2,4-dione](/img/structure/B14043578.png)

![4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-, methyl ester, (4S)-](/img/structure/B14043590.png)
